molecular formula C9H11ClFNO3S B2703525 N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411311-46-9

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride

Cat. No.: B2703525
CAS No.: 2411311-46-9
M. Wt: 267.7
InChI Key: DRRPJZZDCUDMNU-UHFFFAOYSA-N
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Description

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound with a complex structure that includes a chlorinated aromatic ring, a methoxy group, and a sulfamoyl fluoride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride typically involves multiple steps. One common approach starts with the chlorination of 2-methoxybenzyl alcohol to obtain 5-chloro-2-methoxybenzyl chloride. This intermediate is then reacted with N-methylsulfamoyl fluoride under specific conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and subsequent reactions in continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfamoyl fluoride group.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, leading to the formation of corresponding sulfonamide and fluoride ions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving mild temperatures and solvents like acetonitrile.

    Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Major Products

    Substitution Reactions: Products include substituted sulfonamides.

    Hydrolysis: Major products are sulfonamide and fluoride ions.

Scientific Research Applications

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing the sulfamoyl fluoride group into molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonamide groups.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl fluoride group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction is crucial for its potential use as an enzyme inhibitor in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfonamide
  • N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl chloride

Uniqueness

N-[(5-Chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride is unique due to the presence of the sulfamoyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. Compared to similar compounds, it offers a different profile of chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-N-methylsulfamoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO3S/c1-12(16(11,13)14)6-7-5-8(10)3-4-9(7)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRPJZZDCUDMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)OC)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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